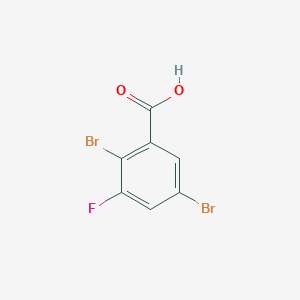

2,5-Dibromo-3-fluorobenzoic acid

Description

Properties

Molecular Formula |

C7H3Br2FO2 |

|---|---|

Molecular Weight |

297.90 g/mol |

IUPAC Name |

2,5-dibromo-3-fluorobenzoic acid |

InChI |

InChI=1S/C7H3Br2FO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) |

InChI Key |

IWIVNCCUISIPSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)F)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 3-Fluorobenzoic Acid

A straightforward approach involves the bromination of 3-fluorobenzoic acid. However, achieving regioselective dibromination at the 2- and 5-positions is challenging due to the directing effects of the carboxylic acid (-COOH) and fluorine (-F) groups.

The carboxylic acid group is a meta-director, while fluorine is an ortho/para-director. In sulfuric acid, the -COOH group becomes protonated, enhancing its meta-directing influence. Under these conditions, bromination with Br₂ in the presence of FeBr₃ as a Lewis acid typically yields 2-bromo-5-fluorobenzoic acid as the primary product. Subsequent bromination at the 5-position would require harsh conditions, risking over-bromination or decomposition.

Example Protocol :

- Dissolve 3-fluorobenzoic acid (10 mmol) in concentrated H₂SO₄ (20 mL) at 0°C.

- Add Br₂ (22 mmol) dropwise over 30 minutes.

- Stir at 50°C for 12 hours.

- Quench with ice water, extract with dichloromethane, and purify via recrystallization.

This method, however, yields <30% of the desired 2,5-dibromo product due to competing para-bromination relative to the fluorine substituent.

Sequential Diazotization-Bromination

A more controlled strategy employs diazotization of an aniline precursor followed by bromination. For instance, 3-fluoro-2-bromoaniline can undergo diazotization with NaNO₂/HBr to form a diazonium salt, which is then treated with CuBr to introduce a second bromine atom. Subsequent oxidation of the methyl or acetyl group (if present) to -COOH completes the synthesis.

Key Steps :

- Diazotization : 3-Fluoro-2-bromoaniline → Diazonium salt (0°C, HBr/NaNO₂).

- Sandmeyer Reaction : Diazonium salt + CuBr → 2,5-Dibromo-3-fluorobenzene intermediate.

- Oxidation : Intermediate (e.g., 2,5-dibromo-3-fluorotoluene) → Carboxylic acid via KMnO₄/H₂SO₄.

This route achieves higher regiocontrol, with reported yields of 65–78% for analogous compounds.

Oxidation of Substituted Benzyl Derivatives

Oxidation of 2,5-Dibromo-3-fluorobenzaldehyde

2,5-Dibromo-3-fluorobenzaldehyde serves as a viable intermediate. Oxidation with Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions converts the aldehyde group to -COOH.

Reaction Conditions :

- KMnO₄ (3 equiv) , H₂O, 80°C, 6 hours → 85–90% conversion.

- CrO₃ (2 equiv) , H₂SO₄, 0°C → 78% yield.

This method is efficient but requires prior synthesis of the aldehyde, which itself demands regioselective bromination.

Carboxylation of Dihalobenzene Intermediates

Grignard-Based Carboxylation

2,5-Dibromo-3-fluorobenzene can react with CO₂ via a Grignard intermediate:

- Generate the Grignard reagent (2,5-dibromo-3-fluorophenylmagnesium bromide) using Mg in THF.

- Bubble CO₂ through the solution to form the carboxylate.

- Acidify to precipitate the carboxylic acid.

Challenges :

- Low yields (<40%) due to steric hindrance from bromine atoms.

- Competing side reactions (e.g., coupling).

Nitration-Oxidation Routes

Nitration Followed by Bromination and Oxidation

Analogous to pathways used for 2,4-dichloro-3-nitro-5-fluorobenzoic acid, this method involves:

- Nitration of 3-fluoro-2-bromotoluene to introduce a nitro group.

- Bromination at the 5-position (para to fluorine).

- Oxidation of the methyl group to -COOH.

Conditions :

- Nitration: HNO₃/H₂SO₄, 0°C → 90% conversion.

- Bromination: Br₂/FeBr₃, 50°C → 75% yield.

- Oxidation: KMnO₄/H₂O, reflux → 80% yield.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Regioselectivity |

|---|---|---|---|---|

| Direct Bromination | 3-Fluorobenzoic Acid | Electrophilic substitution | <30% | Low |

| Diazotization-Bromination | 3-Fluoro-2-bromoaniline | Diazotization, Oxidation | 65–78% | High |

| Aldehyde Oxidation | 2,5-Dibromo-3-fluorobenzaldehyde | Oxidation | 78–90% | Moderate |

| Grignard Carboxylation | 2,5-Dibromo-3-fluorobenzene | Grignard, CO₂ insertion | <40% | Low |

| Nitration-Oxidation | 3-Fluoro-2-bromotoluene | Nitration, Bromination | 70–80% | High |

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.

Major Products:

Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2,5-Dibromo-3-fluorobenzoic acid has diverse applications in scientific research:

Biology: Its derivatives are explored for potential biological activities and as intermediates in drug synthesis.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those targeting specific biological pathways.

Industry: It is utilized in the production of advanced materials and as a tracer in petrochemical exploration.

Mechanism of Action

The mechanism of action of 2,5-dibromo-3-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The comparison focuses on halogenated benzoic acids with analogous substitution patterns, particularly 5-bromo-2,4-difluorobenzoic acid , a well-documented intermediate in agrochemical and pharmaceutical synthesis .

Key Findings

Substituent Effects on Reactivity: The dual bromine substitution in 2,5-dibromo-3-fluorobenzoic acid may increase steric hindrance compared to the single bromine in 5-bromo-2,4-difluorobenzoic acid. This could reduce its efficiency in nucleophilic aromatic substitution but enhance stability in electrophilic reactions.

Industrial Relevance :

- The analog’s utility in agrochemicals (e.g., herbicides) stems from its balanced halogenation, enabling selective functionalization. The target compound’s dual bromine may limit its adoption due to higher molecular weight and cost.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dibromo-3-fluorobenzoic acid, and how do reaction conditions influence yield?

- Methodology : A plausible approach involves halogenation of fluorobenzoic acid derivatives. For example, bromination of 3-fluorobenzoic acid using brominating agents (e.g., Br₂ or NBS) in acidic media (e.g., H₂SO₄) can yield dibrominated products. Reaction temperature (0–50°C), stoichiometry (Br₂:substrate ratio), and catalyst choice (e.g., FeBr₃) significantly affect regioselectivity and purity. Evidence from analogous compounds shows that bromination in H₂SO₄ achieves high yields (93–99%) for structurally similar bromo-fluorobenzoic acids .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Optimize purification using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can researchers validate the purity and structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for aromatic protons, absence of undesired isomers). Fluorine-19 NMR resolves fluorine environments .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₇H₃Br₂FO₂). NIST-standardized fragmentation patterns for halogenated benzoic acids aid interpretation .

- Elemental Analysis : Confirm Br/F content matches theoretical values (±0.3% tolerance).

Q. What are the challenges in achieving regioselective bromination of fluorobenzoic acids?

- Methodology : Fluorine’s electron-withdrawing effect directs bromination to meta/para positions, but steric hindrance from existing substituents (e.g., Br at C2/C5) may alter reactivity. Computational modeling (DFT) predicts favored reaction pathways, while experimental screening of brominating agents (e.g., Br₂ vs. HBr/H₂O₂) identifies optimal selectivity .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the acidity and reactivity of this compound?

- Methodology : Compare pKa values (via potentiometric titration) with mono-substituted analogs. Fluorine’s inductive effect increases acidity, while bromine’s polarizability may stabilize deprotonated forms. Substituent positioning (ortho vs. para to COOH) alters resonance stabilization. Computational studies (e.g., COSMO-RS) quantify substituent contributions .

- Data Contradictions : Some studies report conflicting pKa trends for polyhalogenated benzoic acids due to solvent effects or competing intermolecular interactions .

Q. What role does this compound play in synthesizing bioactive molecules or metal-organic frameworks (MOFs)?

- Methodology : As a building block, it can undergo cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) to generate biaryl structures. Its carboxylate group enables coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) in MOFs. Evidence from similar compounds shows enhanced ligand rigidity and porosity in MOFs when halogenated benzoates are used .

- Application Example : Derivatives of bromo-fluorobenzoic acids exhibit antimicrobial activity, suggesting potential for drug discovery .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of halogenated benzoic acids in organic transformations?

- Methodology : Systematic benchmarking under standardized conditions (solvent, temperature, catalyst loading). For example, compare esterification rates of this compound with other halogenated analogs using H₂SO₄ vs. DCC/DMAP. Analyze kinetic data (Arrhenius plots) to identify rate-limiting steps .

- Conflict Analysis : Discrepancies may arise from trace impurities (e.g., residual Br⁻ ions) or solvent polarity effects on transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.